6-allyl-N-(3,4-dimethoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide
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Overview
Description
6-allyl-N-(3,4-dimethoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound that belongs to the class of thiazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-allyl-N-(3,4-dimethoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazine Ring: The thiazine ring is formed through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophenol derivative, with an appropriate aldehyde or ketone.
Introduction of the Allyl Group: The allyl group is introduced through an alkylation reaction using an allyl halide in the presence of a base.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is attached via a nucleophilic substitution reaction using a suitable dimethoxyphenyl halide.
Formation of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction using a suitable amine and carboxylic acid derivative.
Oxidation to Form the Dioxide: The final step involves the oxidation of the thiazine ring to form the 5,5-dioxide using an oxidizing agent such as hydrogen peroxide or a peracid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-allyl-N-(3,4-dimethoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can undergo further oxidation reactions to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the dioxide form back to the thiazine or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the allyl and dimethoxyphenyl groups.
Addition: The compound can participate in addition reactions, such as Michael addition, at the allyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, nucleophiles, electrophiles.
Addition: Michael acceptors, bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may introduce new functional groups at the allyl or dimethoxyphenyl positions.
Scientific Research Applications
6-allyl-N-(3,4-dimethoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has been studied for various scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the treatment of diseases where thiazine derivatives have shown efficacy.
Industry: It is used in the development of new materials, dyes, and other industrial applications.
Mechanism of Action
The mechanism of action of 6-allyl-N-(3,4-dimethoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in disease pathways.
Interacting with Receptors: Binding to cellular receptors and modulating signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through various molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 6-ethyl-N-(3,4-dimethoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide
- 6-benzyl-N-(3,4-dimethoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide
Uniqueness
6-allyl-N-(3,4-dimethoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and biological activity compared to its ethyl and benzyl analogs. The allyl group allows for additional chemical modifications and interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C24H22N2O5S |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-5,5-dioxo-6-prop-2-enylbenzo[c][1,2]benzothiazine-9-carboxamide |
InChI |
InChI=1S/C24H22N2O5S/c1-4-13-26-20-11-9-16(14-19(20)18-7-5-6-8-23(18)32(26,28)29)24(27)25-17-10-12-21(30-2)22(15-17)31-3/h4-12,14-15H,1,13H2,2-3H3,(H,25,27) |
InChI Key |
MLHILDNQUCDENV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)N(S(=O)(=O)C4=CC=CC=C43)CC=C)OC |
Origin of Product |
United States |
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